Einecs 236-995-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 236-995-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were deemed to be on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Vorbereitungsmethoden
The preparation of Einecs 236-995-5 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary and vary by manufacturer, the general approach includes:
Synthetic Routes: The compound is typically synthesized through a series of chemical reactions that may involve the use of catalysts, solvents, and specific temperature and pressure conditions.
Reaction Conditions: The reactions are carried out under controlled conditions to ensure the purity and yield of the final product. This may include maintaining specific pH levels, using inert atmospheres, and employing purification techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Einecs 236-995-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other functional groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, solvents like ethanol or acetone, and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Einecs 236-995-5 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and biochemical pathways.
Medicine: Research in medicine explores its potential therapeutic applications, including its role in drug development and disease treatment.
Industry: In industrial settings, this compound is utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of Einecs 236-995-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Molecular Targets: Binding to specific proteins, enzymes, or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Einecs 236-995-5 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as Einecs 236-675-5 (titanium dioxide) and Einecs 239-934-0 (mercurous oxide).
Uniqueness: The specific chemical properties, reactivity, and applications of this compound distinguish it from other compounds in its class.
Eigenschaften
CAS-Nummer |
13572-62-8 |
---|---|
Molekularformel |
C22H30N2O7S |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one;(4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid |
InChI |
InChI=1S/C12H14N2O3.C10H16O4S/c1-8-13-11-5-3-2-4-10(11)12(17)14(8)6-9(16)7-15;1-9(2)6-4-5-10(9,3)8(11)7(6)15(12,13)14/h2-5,9,15-16H,6-7H2,1H3;6-7H,4-5H2,1-3H3,(H,12,13,14)/t;6?,7?,10-/m.1/s1 |
InChI-Schlüssel |
AZLNCBYQIKCHCU-NIRVRFMNSA-N |
Isomerische SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC(CO)O.C[C@]12CCC(C1(C)C)C(C2=O)S(=O)(=O)O |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC(CO)O.CC1(C2CCC1(C(=O)C2S(=O)(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.